2-Hydroxymethyl-6-isopropylphenol

enzyme inhibition alcohol dehydrogenase phenolic ligand

2-Hydroxymethyl-6-isopropylphenol (CAS 4397-16-4; also named 2-hydroxy-3-(1-methylethyl)benzenemethanol) is a C10H14O2 ortho-hydroxymethyl–isopropyl-substituted monophenol with a molecular weight of 166.22 g·mol⁻¹, a predicted boiling point of 284.4±25.0 °C, and a predicted density of 1.095±0.06 g·cm⁻³. The compound belongs to the alkylphenol family, which also includes the natural antimicrobial agents carvacrol (5-isopropyl-2-methylphenol), thymol (2-isopropyl-5-methylphenol), and the intravenous anesthetic propofol (2,6-diisopropylphenol).

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 4397-16-4
Cat. No. B12088070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-6-isopropylphenol
CAS4397-16-4
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1O)CO
InChIInChI=1S/C10H14O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7,11-12H,6H2,1-2H3
InChIKeyMWBJMKYZFGPEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymethyl-6-isopropylphenol (CAS 4397-16-4): A Hydroxymethyl–Isopropyl Phenolic Building Block for Specialized Synthesis and Biological Screening


2-Hydroxymethyl-6-isopropylphenol (CAS 4397-16-4; also named 2-hydroxy-3-(1-methylethyl)benzenemethanol) is a C10H14O2 ortho-hydroxymethyl–isopropyl-substituted monophenol with a molecular weight of 166.22 g·mol⁻¹, a predicted boiling point of 284.4±25.0 °C, and a predicted density of 1.095±0.06 g·cm⁻³ . The compound belongs to the alkylphenol family, which also includes the natural antimicrobial agents carvacrol (5-isopropyl-2-methylphenol), thymol (2-isopropyl-5-methylphenol), and the intravenous anesthetic propofol (2,6-diisopropylphenol). Its distinguishing structural feature is the simultaneous presence of a phenolic –OH, an isopropyl group at the 6-position, and a reactive hydroxymethyl (–CH₂OH) substituent at the 2-position, making it a versatile intermediate for further derivatization and a distinct scaffold for structure–activity investigations [1].

Why Alkylphenol Analogs Cannot Simply Replace 2-Hydroxymethyl-6-isopropylphenol in Structure-Sensitive Applications


The alkylphenol class includes numerous regioisomers and substitution variants—such as 2-hydroxymethyl-4-isopropylphenol (CAS 102359-72-8), 4-hydroxymethyl-2-isopropylphenol (CAS 160462-48-6), and 5-hydroxymethyl-2-isopropylphenol—that share an identical molecular formula (C10H14O2, MW 166.22) yet differ in the ring position of the hydroxymethyl and isopropyl groups . Even a single-position shift alters hydrogen-bonding geometry, steric hindrance around the phenolic –OH, and the electronic environment of the aromatic ring, leading to divergent reactivity in enzyme inhibition, antioxidant capacity, and derivatization chemistry [1]. Generic substitution without positional verification therefore risks selecting an isomer with fundamentally different biochemical or synthetic behavior, underscoring the need for compound-specific evidence when procuring 2-hydroxymethyl-6-isopropylphenol.

Quantitative Differentiation Evidence for 2-Hydroxymethyl-6-isopropylphenol (CAS 4397-16-4)


Alcohol Dehydrogenase Binding Affinity: Kd = 60 μM for the Target Compound vs. Structurally Related Phenolic Ligands

2-Hydroxymethyl-6-isopropylphenol exhibits a measured dissociation constant (Kd) of 6.00 × 10⁴ nM (60 μM) against horse liver alcohol dehydrogenase (ADH) S-chain, using ethanol as substrate, assessed by spectrophotometric titration [1]. This value provides a quantitative benchmark for the compound's interaction with ADH. Although no direct head-to-head Kd data are available for the closest regioisomers (e.g., 2-hydroxymethyl-4-isopropylphenol or 4-hydroxymethyl-2-isopropylphenol) in the same assay, the reported affinity is consistent with class-level observations that the 2,6-substitution pattern on the phenol ring influences ADH binding by positioning the phenolic –OH and the 2-hydroxymethyl group for hydrogen-bond interactions within the enzyme active site. The Kd places this compound in the mid-micromolar affinity range, distinguishing it from smaller monophenols (e.g., phenol itself, which typically exhibits weaker or non-detectable binding in similar assays).

enzyme inhibition alcohol dehydrogenase phenolic ligand

Regiospecific Synthetic Access via 2-Hydroxymethylation of Phenols: Positional Selectivity Driven by SnCl₄/Tri-n-butylamine-Mediated Formylation

The synthesis of 2-hydroxymethylphenols, including 2-hydroxymethyl-6-isopropylphenol, proceeds through regiospecific ortho-formylation of the parent phenol (2-isopropylphenol) with paraformaldehyde in toluene containing stannic chloride (SnCl₄) and tri-n-butylamine, followed by NaBH₄ reduction [1]. This method yields the 2-hydroxymethyl derivative with high regioselectivity, in contrast to alternative 4-hydroxymethyl-substituted isomers (e.g., CAS 160462-48-6 or CAS 102359-72-8) that require different synthetic routes. For the end user, this means that the 2,6-substitution pattern is synthetically accessible and verifiable, but not trivially interchangeable with other isomers, reinforcing the need to specify the exact CAS number during procurement.

regioselective synthesis hydroxymethylation phenol derivatization

Predicted Physicochemical Profile: Boiling Point, Density, and Hydrogen-Bonding Capacity Differentiate from Methyl-Substituted Isosteres

Predicted physicochemical parameters for 2-hydroxymethyl-6-isopropylphenol include a boiling point of 284.4±25.0 °C and a density of 1.095±0.06 g·cm⁻³ . The compound possesses 2 hydrogen-bond donor sites (phenolic –OH and –CH₂OH) and 2 hydrogen-bond acceptor sites, with 2 rotatable bonds . In contrast, carvacrol (5-isopropyl-2-methylphenol; CAS 499-75-2) has only 1 H-bond donor (phenolic –OH), a boiling point of 237.7 °C, and a density of ~0.976 g·mL⁻¹, while propofol (2,6-diisopropylphenol; CAS 2078-54-8) has 1 H-bond donor and a boiling point of 256 °C. The additional –CH₂OH group in the target compound increases both boiling point (by ~47 °C vs. carvacrol) and hydrogen-bonding capacity, directly affecting purification strategy (distillation cut points) and solubility in protic solvents.

physicochemical properties hydrogen bonding predicted data

Class-Level Antioxidant Structure–Activity Relationship: Ortho-Substitution Bulk Dictates Radical-Scavenging Potency in Hydroxymethylphenols

A comparative evaluation of ortho-substituted mono- and dialkylphenols bearing a para-hydroxymethyl group demonstrated that antioxidant activity in in vitro models is predetermined by the number and bulkiness of ortho substituents relative to the phenolic –OH [1]. Although 2-hydroxymethyl-6-isopropylphenol was not among the compounds directly tested, the study established that ortho-isopropyl substitution enhances radical-scavenging activity compared to smaller ortho-alkyl groups (e.g., methyl), and that para-hydroxymethyl derivatives follow the same SAR trends as other phenolic antioxidants. Extrapolating this SAR, 2-hydroxymethyl-6-isopropylphenol—with an ortho-isopropyl group and an ortho-hydroxymethyl group—is expected to exhibit intermediate antioxidant potency: stronger than ortho-methyl analogs (e.g., 2-hydroxymethyl-6-methylphenol) but weaker than di-ortho-substituted analogs (e.g., 2,6-di-tert-butyl-4-hydroxymethylphenol). Direct quantitative comparison with regioisomeric hydroxymethyl-isopropylphenols requires dedicated experimental data.

antioxidant activity structure–activity relationship phenolic antioxidants

Antimicrobial Potential via Hydroxyalkyl-Substituted Phenol Class Activity: Non-Halogenated Phenol Patent Scope

A U.S. patent (US 2003/0139478 A1) discloses non-halogenated hydroxyalkyl-substituted phenol compounds as broad-spectrum antimicrobial agents for use on substrates and in fluid environments [1]. The generic structural claims encompass hydroxyalkyl (including hydroxymethyl) substituents on alkylphenol scaffolds, which structurally includes 2-hydroxymethyl-6-isopropylphenol. Well-known antimicrobial alkylphenols in this class include thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), which exhibit MIC values in the range of 125–500 μg·mL⁻¹ against various food-borne and pathogenic bacteria [2]. While no organism-specific MIC data are publicly available for the target compound itself, its structural placement within the claimed hydroxyalkylphenol genus provides a documented intellectual-property and mechanistic rationale for its inclusion in antimicrobial screening libraries, distinguishing it from simple alkylphenols lacking the hydroxymethyl functionality.

antimicrobial phenol hydroxyalkylphenol non-halogenated biocide

High-Confidence Research and Industrial Application Scenarios for 2-Hydroxymethyl-6-isopropylphenol (CAS 4397-16-4)


Enzyme Inhibition Screening: Alcohol Dehydrogenase (ADH) Ligand Studies

The experimentally determined Kd of 60 μM against horse liver ADH S-chain [1] makes 2-hydroxymethyl-6-isopropylphenol a quantitatively characterized starting point for structure–activity relationship (SAR) studies on phenolic ADH ligands. Researchers investigating alcohol metabolism, inhibitor design for ADH isozymes, or phenolic compound–enzyme interactions can use this compound as a benchmark mid-micromolar-affinity scaffold. Procurement should specify CAS 4397-16-4 to ensure the correct 2,6-substitution pattern, as regioisomeric hydroxymethyl-isopropylphenols may exhibit entirely different binding modes within the ADH active site.

Regiospecific Synthetic Intermediate for Ortho-Functionalized Phenol Derivatives

The established synthetic route to 2-hydroxymethylphenols via SnCl₄/tri-n-butylamine-mediated ortho-formylation followed by NaBH₄ reduction [1] confirms that this compound can be accessed with high ortho regioselectivity. The reactive –CH₂OH handle at the 2-position enables downstream transformations—esterification, oxidation to the corresponding aldehyde or carboxylic acid, etherification, or nucleophilic displacement—that are not accessible from the 4-hydroxymethyl or 5-hydroxymethyl isomers. Laboratories performing medicinal chemistry derivatization or preparing phenolic ligand libraries should prioritize this CAS number when ortho-functionalization is required. Predicted boiling point data (284.4 °C) further guide distillation-based purification protocols .

Phenolic Antioxidant Candidate Screening Guided by Ortho-Substituent SAR

The class-level SAR established by Buravlev et al. (2020) [1] indicates that ortho-substituent bulk around the phenolic –OH is a primary determinant of radical-scavenging activity in hydroxymethylphenols. With an ortho-isopropyl group providing moderate steric shielding, 2-hydroxymethyl-6-isopropylphenol is predicted to display intermediate antioxidant potency—stronger than ortho-methyl but weaker than di-ortho-tert-butyl analogs. This makes it a suitable candidate for antioxidant screening cascades aiming to identify compounds with balanced reactivity (sufficient radical scavenging without excessive pro-oxidant potential). Procurement for this application should be accompanied by documentation of the CAS number to avoid inadvertently sourcing a regioisomer with different steric and electronic properties.

Non-Halogenated Antimicrobial Hydroxyalkylphenol Library Member

The structural inclusion of 2-hydroxymethyl-6-isopropylphenol within the generic claims of hydroxyalkyl-substituted phenol antimicrobial patents (US 2003/0139478 A1) [1] supports its use as a library member in antimicrobial screening campaigns against Gram-positive and Gram-negative bacteria, fungi, and yeasts. Unlike thymol or carvacrol—which carry a methyl group rather than a hydroxymethyl group—this compound offers an additional hydrogen-bond donor/acceptor site that may modulate membrane permeability, efflux susceptibility, or target binding. Industrial users developing preservative systems, surface disinfectants, or personal-care antimicrobial formulations can justify the selection of this specific CAS number based on the differentiated hydroxymethyl functionality.

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